2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
描述
2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 3,4-dichlorophenyl group and at position 7 with a 2-pyridinyl moiety.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4/c18-12-5-4-11(9-13(12)19)15-10-17-21-8-6-16(23(17)22-15)14-3-1-2-7-20-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIZGWJJWOIFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=CC(=NN23)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 3,4-dichlorophenylhydrazine with 2-pyridinecarboxaldehyde under acidic conditions to form the intermediate hydrazone, which then cyclizes to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods often employ high-yielding and scalable processes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of catalysts, such as iodine or transition metals, can also enhance the reaction rates and yields .
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
Inhibition of Kinases
Research indicates that 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine exhibits inhibitory effects on several kinases involved in critical signaling pathways related to cancer progression. Notably, it has shown potential efficacy against phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cancer cell survival and proliferation.
Table 1: Kinase Inhibition Activity
Anticancer Applications
The compound's structural similarity to other pyrazolo[1,5-a]pyrimidines suggests its potential as an anticancer agent. Studies have reported that related compounds demonstrate significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study involving derivatives of pyrazolo[1,5-a]pyrimidine showed that modifications at the 7-position significantly enhanced anticancer activity against breast cancer cells (MCF-7). The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of pyrazolo[1,5-a]pyrimidines have revealed promising results. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth.
Table 2: Antimicrobial Activity
作用机制
The mechanism of action of 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as kinases. It binds to the ATP-binding site of these enzymes, inhibiting their activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival .
相似化合物的比较
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with substitutions at positions 2, 3, 5, and 7 significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
Substituent Variations and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethyl (4n, ) and fluorophenyl substituents enhance metabolic stability and binding to hydrophobic enzyme pockets.
- Pyridinyl vs. Piperazinyl/Pyrrolidinyl : The target compound’s 2-pyridinyl group at position 7 contrasts with morpholinyl (e.g., compound 5 in ) or piperazinyl () moieties, which are common in kinase inhibitors for solubility and hydrogen bonding.
Structure-Activity Trends :
- Chlorophenyl Groups : Associated with anticancer activity (e.g., ), likely due to enhanced DNA binding or kinase inhibition.
生物活性
2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
- Chemical Formula : C17H10Cl2N4
- Molecular Weight : 357.19 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a dichlorophenyl group and a pyridinyl moiety.
The compound primarily acts as an inhibitor of certain kinases involved in cell cycle regulation and proliferation. Specifically, it has shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Antitumor Activity
Recent studies have demonstrated significant antitumor activity of 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine against various cancer cell lines:
These values indicate that the compound exhibits potent cytotoxic effects, particularly against HCT-116 cells.
Inhibition of CDK Activity
The compound has been shown to inhibit CDK2/cyclin A2 with an IC50 value of approximately 0.057 µM, demonstrating its potential as a therapeutic agent in cancer treatment. This inhibition leads to significant alterations in cell cycle progression and promotes apoptosis in treated cells .
Study 1: In Vitro Analysis
A comprehensive study assessed the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. The results indicated that compounds with similar scaffolds exhibited varying degrees of cytotoxicity against breast and colorectal cancer cell lines. Notably, 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine was among the most effective agents tested .
Study 2: Molecular Docking Studies
Molecular docking simulations revealed that the compound fits well into the active site of CDK2, suggesting strong binding affinity. This interaction is critical for its inhibitory activity and supports further development as an anti-cancer drug .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine. However, detailed toxicological assessments are necessary to evaluate its safety profile in vivo.
常见问题
Q. What are the standard synthetic protocols for preparing pyrazolo[1,5-a]pyrimidine derivatives, such as 2-(3,4-dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine?
Answer: The synthesis typically involves cyclocondensation of enaminones or aminopyrazole precursors with appropriately substituted carbonyl compounds. For example:
- Step 1: React 3,4-dichlorophenyl-substituted enaminones with 2-pyridinyl-containing precursors in pyridine under reflux conditions .
- Step 2: Acidification (e.g., HCl) followed by recrystallization from ethanol/DMF to isolate the product .
- Key Characterization: Use IR, -NMR, -NMR, and mass spectrometry to confirm structural integrity. Elemental analysis validates purity (e.g., C: 62.77%, H: 4.01%, N: 24.40% for a dichlorophenyl analog) .
Q. What analytical techniques are essential for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while -NMR confirms carbon frameworks .
- Mass Spectrometry (MS): High-resolution MS determines molecular ion peaks (e.g., [M+H] at m/z 363.4 for a trifluoromethyl-substituted derivative) .
- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., C–C bond lengths of 1.35–1.48 Å in dichlorophenyl analogs) .
Q. How are pyrazolo[1,5-a]pyrimidines evaluated for biological activity in preliminary assays?
Answer:
- In vitro enzyme inhibition: Screen against kinases (e.g., B-Raf) using fluorescence-based assays with IC values (e.g., 2.70 µM for a pyrazolo[1,5-a]pyrimidine against HEPG2 cells) .
- In vivo models: Test anti-inflammatory activity in rodent carrageenan-induced edema models, comparing efficacy to reference drugs like indomethacin .
Advanced Research Questions
Q. How can regioselective functionalization at the C3 position of pyrazolo[1,5-a]pyrimidines be achieved?
Answer:
- Hypervalent iodine-mediated halogenation: Optimize conditions (e.g., 80°C in DCM with iodine reagents) to iodinate C3 with >85% yield. Electron-withdrawing groups (e.g., –Cl) enhance reactivity .
- Substrate scope: Derivatives with pyridinyl or fluorophenyl groups tolerate iodination (e.g., 92% yield for 3al in ) .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Answer:
- Structure-Activity Relationship (SAR) studies: Systematically vary substituents (e.g., dichlorophenyl vs. trifluoromethyl) and correlate with activity. For example, 3-bromo-2-phenyl-6-(phenylsulfonyl) derivatives showed superior analgesic activity (vs. indomethacin) due to sulfonyl group polarity .
- Dose-response profiling: Compare IC values across cell lines (e.g., HEPG2 vs. MCF-7) to identify selectivity patterns .
Q. How are pyrazolo[1,5-a]pyrimidines optimized for kinase inhibition (e.g., B-Raf or c-Src)?
Answer:
Q. What advanced methodologies enable scalable synthesis of pyrazolo[1,5-a]pyrimidine libraries?
Answer:
- Flow chemistry: Combine Pd-catalyzed aerobic oxidation and reductive amination in telescoped sequences for high-throughput synthesis (e.g., 89% yield for PI3Kδ inhibitors) .
- Solid-phase synthesis: Use resin-bound intermediates to generate derivatives with diverse aryl/heteroaryl substituents .
Key Methodological Notes
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
